

Application Notes and Protocols for Tinengotinib Administration in Mouse Xenograft Models

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Compound of Interest

Compound Name: *Tinengotinib*

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These application notes provide a comprehensive overview of the administration of **Tinengotinib** (TT-00420), a multi-kinase inhibitor, in mouse xenograft models. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing in vivo efficacy studies.

Introduction to Tinengotinib

Tinengotinib is a novel, orally available, small-molecule kinase inhibitor with a spectrum-selective profile. It has demonstrated potent activity against several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.^{[1][2][3]} Its primary targets include Aurora kinases A and B, fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and Janus kinases (JAKs).^{[1][2][3]} Preclinical studies have shown its efficacy in various solid tumor models, including triple-negative breast cancer (TNBC) and cholangiocarcinoma.^{[2][4]}

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **Tinengotinib** in mouse xenograft models.

Table 1: In Vivo Efficacy of **Tinengotinib** in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

Xenograft Model	Cell Line	Mouse Strain	Treatment	Dosing Schedule	Tumor Growth Inhibition (TGI)
Subcutaneous	HCC1806	Female nude mice	Tinengotinib (dose-dependent)	Once daily, oral	Strong, dose-dependent inhibition observed

Data extracted from a study on the activity of **Tinengotinib** in TNBC preclinical models.[\[1\]](#)

Table 2: In Vivo Efficacy of **Tinengotinib** in a Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model

Xenograft Model	Cancer Type	Mouse Strain	Treatment	Dosing Schedule	Outcome
Subcutaneous PDX (CC6204)	Cholangiocarcinoma (FGFR2-BICC1 fusion)	Female BALB/c nude mice	Tinengotinib (15 mg/kg)	Oral	Effective tumor growth inhibition

Data from a study validating the in vivo effectiveness of **Tinengotinib** in FGFR2 fusion-driven cholangiocarcinoma.[\[4\]](#)

Table 3: Preclinical Pharmacokinetic Parameters of **Tinengotinib**

Species	Administration Route	Key Findings
Rat	Oral	Good oral bioavailability and dose-dependent exposure.[4] [5]
Dog	Oral	Good oral bioavailability and dose-dependent exposure.[4] [5]

Pharmacokinetic profiles were established in preclinical animal models.[4][5]

Experimental Protocols

The following are detailed protocols for the administration of **Tinengotinib** in common mouse xenograft models.

Protocol for Subcutaneous HCC1806 TNBC Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of **Tinengotinib** in a TNBC cell line-derived xenograft model.

Materials:

- HCC1806 human TNBC cell line
- Female nude mice
- Matrigel (optional, for cell suspension)
- **Tinengotinib** (TT-00420)
- Vehicle: 0.5% Methylcellulose (MC)
- Calipers for tumor measurement

Procedure:

- Cell Culture: Culture HCC1806 cells according to standard cell culture protocols.
- Cell Implantation:
 - Harvest HCC1806 cells and resuspend them in an appropriate buffer or a mixture with Matrigel.
 - Subcutaneously inoculate 1×10^6 HCC1806 cells into the flank of female nude mice.[\[1\]](#)
- Tumor Growth Monitoring:
 - Allow tumors to establish and grow to a mean size of approximately 100 mm³.
 - Measure tumor dimensions twice a week using calipers.[\[1\]](#)
 - Calculate tumor volume using the formula: $V = (\text{length} \times \text{width}^2)/2$.
- Drug Administration:
 - Prepare **Tinengotinib** formulation in 0.5% MC vehicle.[\[1\]](#)
 - Administer **Tinengotinib** or vehicle control orally to the mice once daily.[\[1\]](#)
- Efficacy Evaluation:
 - Continue treatment and tumor monitoring for the duration of the study.
 - At the end of the study, calculate the tumor growth inhibition (TGI) by comparing the tumor volumes of the treated groups to the vehicle control group.

Protocol for Subcutaneous Cholangiocarcinoma PDX Model

Objective: To assess the in vivo efficacy of **Tinengotinib** in a patient-derived xenograft model of cholangiocarcinoma.

Materials:

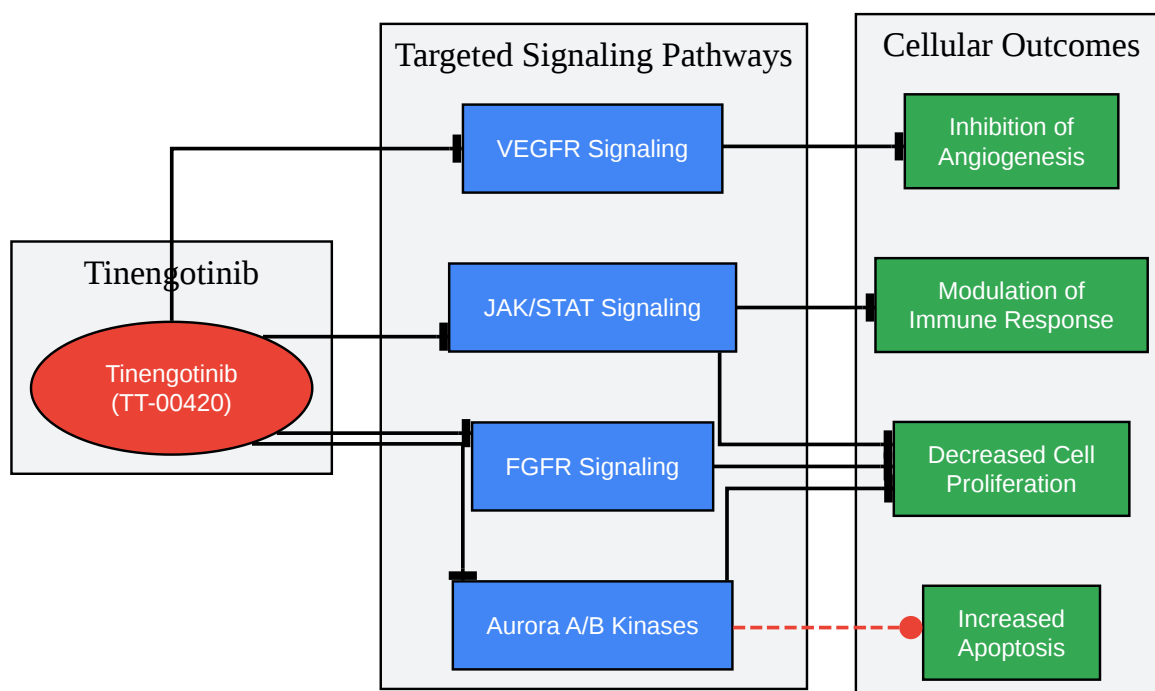
- Cholangiocarcinoma PDX model with FGFR2-BICC1 gene fusion (e.g., CC6204)
- Female BALB/c nude mice
- **Tinengotinib** (TT-00420)
- Appropriate vehicle for oral administration
- Surgical tools for tumor fragment implantation
- Calipers for tumor measurement

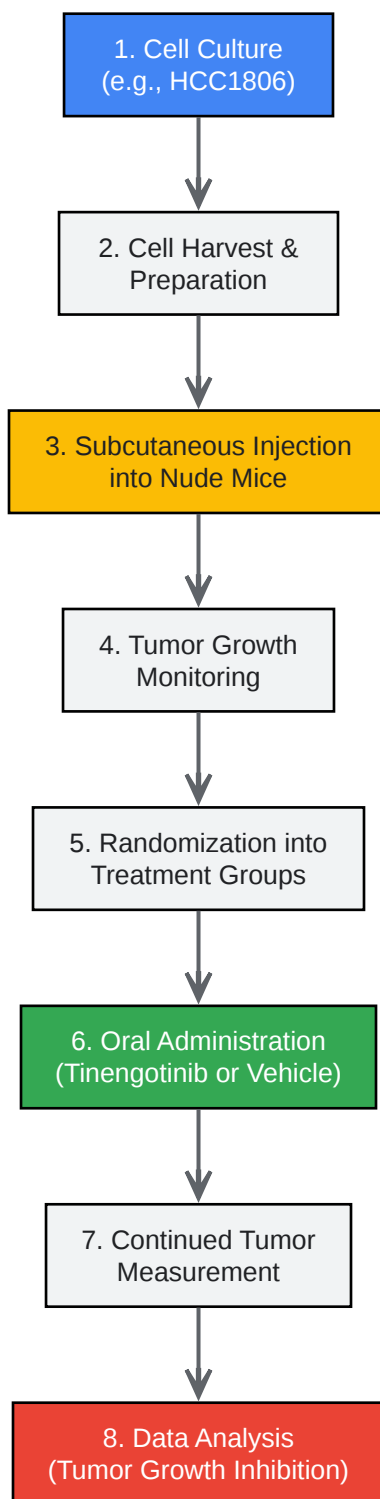
Procedure:

- Tumor Implantation:
 - Subcutaneously implant tumor fragments from the cholangiocarcinoma PDX model into the flank of female BALB/c nude mice.[\[4\]](#)
- Tumor Growth Monitoring:
 - Monitor mice for tumor engraftment and growth.
 - Once tumors reach a palpable size, begin regular measurements with calipers.
- Drug Administration:
 - Prepare **Tinengotinib** at the desired concentration (e.g., 15 mg/kg).[\[4\]](#)
 - Administer **Tinengotinib** orally to the mice as per the defined schedule.[\[4\]](#)
- Efficacy Evaluation:
 - Measure tumor volumes regularly throughout the study.
 - Calculate the relative tumor volume and tumor growth inhibition (TGI) to determine the efficacy of the treatment.

Visualizations

Signaling Pathways Inhibited by Tinengotinib





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